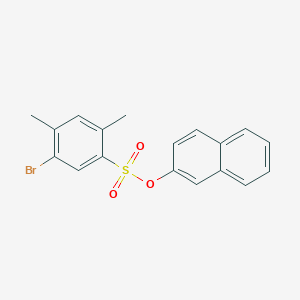

![molecular formula C19H19NO5S3 B6477836 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate CAS No. 2640960-67-2](/img/structure/B6477836.png)

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .

Synthesis Analysis

The compound is typically prepared by cross-coupling starting from 2-halothiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Molecular Structure Analysis

The molecular formula of 2,2’-bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar .Chemical Reactions Analysis

The chemical reactions of 2,2’-bithiophene involve new catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It appears as colorless crystals and has a density of 1.44 g/cm3 . The melting point is 31.1 °C and the boiling point is 260 °C .科学研究应用

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate has been used in numerous scientific research applications, including drug delivery, biocompatibility, and biochemistry. In drug delivery, this compound has been used as a drug delivery vehicle for the delivery of drugs to specific cells or tissue. It can also be used to control the release rate of the drugs, allowing for a more efficient and targeted delivery. In biocompatibility studies, this compound has been used to assess the biocompatibility of materials for medical implants and other medical devices. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on biological systems.

作用机制

Target of Action

The compound “methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate” is a derivative of 2,2’-bithiophene . Bithiophene derivatives are known to be used as hole transport materials (HTMs) in perovskite solar cells (PSCs) . Therefore, the primary target of this compound is likely to be the hole transport layer in PSCs.

Mode of Action

The compound interacts with its target by facilitating the transport of holes (positive charges) in PSCs . This is achieved through its unique electronic structure, which allows it to accept and transport positive charges efficiently .

Biochemical Pathways

The compound is involved in the photovoltaic conversion process in PSCs . When light is absorbed by the perovskite layer in the solar cell, electrons are excited and move towards the electron transport layer, leaving behind holes in the hole transport layer. The compound helps in transporting these holes towards the electrode, thereby contributing to the generation of electric current .

Result of Action

The result of the compound’s action is the efficient transport of holes in PSCs, which contributes to the overall efficiency of the solar cell . By improving hole transport, the compound helps in enhancing the power conversion efficiency of the solar cell .

Action Environment

The action of the compound can be influenced by various environmental factors such as light intensity, temperature, and humidity. For instance, high temperatures can affect the stability of the compound and hence its efficiency in hole transport

实验室实验的优点和局限性

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to form a complex with the drug molecules, allowing for a more efficient and targeted delivery. This can be beneficial in drug delivery experiments, as it can help to reduce the toxicity of the drugs and increase their bioavailability. However, this compound can also have some limitations, such as its solubility in water and its tendency to form insoluble precipitates.

未来方向

The use of methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate in scientific research is still in its infancy, and there are many potential future directions that could be explored. One potential direction is the use of this compound for drug delivery applications in clinical trials. Additionally, further research could be done to explore the potential of this compound for biocompatibility studies and biochemistry experiments. Finally, more research could be done to better understand the mechanism of action of this compound and its biochemical and physiological effects.

合成方法

Methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is synthesized through a multi-step process involving the reaction of 2,2'-bithiophene-5-yl ethyl sulfamate with 4-methoxybenzoic acid. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. The aqueous phase contains the reactants and a base, while the organic phase contains a solvent and a catalyst. The reaction is then quenched with an acid and the product is purified by recrystallization.

属性

IUPAC Name |

methyl 4-methoxy-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S3/c1-24-15-7-5-13(19(21)25-2)12-18(15)28(22,23)20-10-9-14-6-8-17(27-14)16-4-3-11-26-16/h3-8,11-12,20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOWGNUJCUAUMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-1-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477754.png)

![3-cyclopropyl-6,7-difluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6477771.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B6477781.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B6477788.png)

![3-(4-methoxyphenyl)-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6477801.png)

![3-cyclopropyl-6,7-difluoro-2-[({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6477810.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477820.png)

![6-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477825.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![3-cyclopropyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477840.png)

![(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide](/img/structure/B6477846.png)

![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477850.png)